4-(Prop-1-EN-2-YL)pyrrolidin-3-OL
CAS No.:
Cat. No.: VC17825102
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO |
|---|---|
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | 4-prop-1-en-2-ylpyrrolidin-3-ol |
| Standard InChI | InChI=1S/C7H13NO/c1-5(2)6-3-8-4-7(6)9/h6-9H,1,3-4H2,2H3 |
| Standard InChI Key | HOASKGZVEJKYMP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C1CNCC1O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The core structure of 4-(prop-1-en-2-yl)pyrrolidin-3-ol consists of a five-membered pyrrolidine ring (C₄H₈N) with two functional groups:
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A hydroxyl (-OH) group at the 3-position, introducing hydrogen-bonding capacity and polarity.
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A prop-1-en-2-yl (isopropenyl, CH₂=C(CH₃)-) group at the 4-position, contributing unsaturated character and steric bulk.
The compound’s IUPAC name derives from this substitution pattern: 4-(prop-1-en-2-yl)pyrrolidin-3-ol. Its theoretical molecular formula is C₇H₁₃NO, with a molecular weight of 127.18 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).
Table 1: Comparative Molecular Properties of Pyrrolidine Derivatives
Stereochemical Considerations
The stereochemistry of 4-(prop-1-en-2-yl)pyrrolidin-3-ol depends on the configuration of the hydroxyl group and the spatial arrangement of the isopropenyl substituent. Molecular modeling predicts two diastereomers due to the hydroxyl group’s orientation (axial vs. equatorial) relative to the pyrrolidine ring’s puckered conformation . The isopropenyl group’s double bond (C=C) introduces geometric isomerism, though the vinyl group’s position on the ring likely restricts free rotation, favoring a single dominant conformation.
Synthesis and Reactivity
Hypothetical Synthetic Routes
While no documented synthesis of 4-(prop-1-en-2-yl)pyrrolidin-3-ol exists, plausible pathways can be extrapolated from related compounds:
Route 1: Nucleophilic Addition-Elimination
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Starting Material: Pyrrolidin-3-ol (CAS 6850-45-5).
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Allylation: React with 2-bromopropene in the presence of a base (e.g., K₂CO₃) to introduce the isopropenyl group via SN2 substitution .
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Purification: Column chromatography to isolate the 4-substituted product.
Route 2: Reductive Amination
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Intermediate: 4-Oxo-pyrrolidine-3-carbaldehyde.
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Grignard Reaction: Treatment with isopropenylmagnesium bromide to form the secondary alcohol.
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Reduction: Catalytic hydrogenation to saturate unwanted double bonds .
Predicted Reactivity
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Hydroxyl Group: Capable of hydrogen bonding, etherification, and esterification. The -OH’s acidity (predicted pKa ~16–18) suggests limited deprotonation under physiological conditions.
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Isopropenyl Group: Susceptible to electrophilic addition (e.g., bromination) and polymerization under radical initiators. The double bond may participate in Diels-Alder reactions as a dienophile.
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Pyrrolidine Ring: Basic nitrogen (predicted pKa ~10–11) enables salt formation with acids, enhancing water solubility.
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy: Expected peaks include O-H stretch (~3200–3500 cm⁻¹), C=C stretch (~1640 cm⁻¹), and C-N stretch (~1200 cm⁻¹).
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NMR (¹H):
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δ 1.6–1.8 ppm (m, 3H, CH₃ from isopropenyl).
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δ 4.2–4.5 ppm (m, 1H, -CH-OH).
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δ 5.1–5.3 ppm (m, 2H, C=CH₂).
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Thermodynamic Properties
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Melting Point: Estimated 45–60°C (lower than 1-(propan-2-yl)pyrrolidin-3-one due to -OH disruption of crystal packing).
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Boiling Point: ~220–240°C at atmospheric pressure.
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Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to -OH; limited in nonpolar solvents (e.g., hexane).
Table 2: Comparative Solubility of Pyrrolidine Derivatives
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